An In-depth Technical Guide to the Chemical Properties and Stability of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate
An In-depth Technical Guide to the Chemical Properties and Stability of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate
Introduction
Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate is a molecule of significant interest within the landscape of pharmaceutical research and development. Its structural motifs, featuring a sulfonamide linkage, a benzoate ester, and an alkyl chloride, suggest a potential for diverse pharmacological activities. This guide provides a comprehensive technical overview of its chemical properties and stability profile, offering critical insights for researchers, scientists, and professionals engaged in drug development. Understanding the inherent characteristics of this compound is paramount for designing robust formulations, predicting its metabolic fate, and ensuring its therapeutic efficacy and safety.
This document moves beyond a simple recitation of data, delving into the causality behind the anticipated chemical behavior of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate. By grounding our analysis in the established principles of physical organic chemistry and leveraging data from analogous sulfonamide-containing structures, we aim to provide a predictive and practical framework for its handling, analysis, and formulation.
Chemical and Physical Properties
The physicochemical properties of a drug candidate are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate is not widely available in public literature, we can infer its key properties based on its constituent functional groups.
Caption: Chemical structure of a related compound, Ethyl 4-aminobenzoate.
Table 1: Predicted Physicochemical Properties of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate
| Property | Predicted Value/Characteristic | Rationale and Key Considerations |
| Molecular Formula | C₁₃H₁₇ClN₂O₄S | Based on structural components. |
| Molecular Weight | ~348.8 g/mol | Calculated from the molecular formula. The exact mass is a critical parameter for mass spectrometry-based analytical methods. |
| Appearance | Likely a white to off-white crystalline solid. | Many sulfonamide derivatives and benzoate esters are crystalline solids at room temperature[1]. |
| Melting Point | Expected to be in the range of 80-150 °C. | The melting point of the related compound ethyl 4-aminobenzoate is 88-90 °C. The larger sulfonylamino and chlorobutyl groups would likely increase the melting point. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, acetonitrile, and DMSO. | The presence of the polar sulfonamide and ester groups may impart some water solubility, but the aromatic ring and alkyl chain will limit it. Good solubility in organic solvents is expected, which is typical for compounds of this nature and important for analytical method development and formulation[1]. |
| pKa | The sulfonamide proton is expected to be weakly acidic (pKa ~9-10). The amino group on the benzoate ring is a very weak base. | The acidity of the sulfonamide proton is a key characteristic of this class of compounds and influences their solubility and interaction with biological targets at different pH values[2]. |
Synthesis and Purification
The synthesis of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate would likely proceed through a classical sulfonamide formation reaction. A plausible synthetic route involves the reaction of ethyl 4-aminobenzoate with 4-chlorobutane-1-sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine.
Caption: A plausible synthetic workflow for Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate.
Experimental Protocol: Synthesis
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Dissolution: Dissolve ethyl 4-aminobenzoate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base (e.g., pyridine or triethylamine) to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Sulfonyl Chloride Addition: Slowly add a solution of 4-chlorobutane-1-sulfonyl chloride to the reaction mixture at a controlled temperature (typically 0-25 °C).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Stability Profile and Degradation Pathways
A thorough understanding of a drug candidate's stability is a cornerstone of pharmaceutical development, ensuring its quality, efficacy, and safety over its shelf life[3][4]. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[5].
Hydrolytic Stability
The sulfonamide bond is generally considered to be relatively stable to hydrolysis under neutral and alkaline conditions. However, it can be susceptible to cleavage under acidic conditions[3][6]. The ester functional group is also prone to hydrolysis, which can be catalyzed by both acid and base.
-
Acidic Conditions: Under strong acidic conditions (e.g., 0.1 M HCl), hydrolysis of the sulfonamide bond to yield ethyl 4-aminobenzoate and 4-chlorobutanesulfonic acid is a potential degradation pathway[3][7]. The ester linkage may also undergo hydrolysis to 4-([(4-chlorobutyl)sulfonyl]amino)benzoic acid.
-
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
-
Alkaline Conditions: Under basic conditions (e.g., 0.1 M NaOH), the ester group is susceptible to hydrolysis, forming the corresponding carboxylate salt. The sulfonamide bond is generally more stable under alkaline conditions[3].
Caption: Predicted major hydrolytic degradation pathways.
Thermal Stability
Sulfonamides generally exhibit good thermal stability.[8][9] However, prolonged exposure to high temperatures, especially in the presence of moisture, can accelerate hydrolytic degradation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be valuable techniques to determine the decomposition temperature and thermal behavior of the compound. Studies on other sulfonamides have shown that they are generally stable during processes like pasteurization but can degrade at higher sterilization temperatures.[8][9]
Photostability
The presence of the aromatic ring in the ethyl 4-aminobenzoate moiety suggests a potential for photosensitivity. Aromatic sulfonamides can be susceptible to photodegradation upon exposure to UV light.[6][10] Photostability testing, as outlined in ICH guideline Q1B, should be conducted to evaluate the compound's sensitivity to light.[11] This involves exposing the drug substance to a combination of visible and UV light and analyzing for any degradation.
Oxidative Stability
The sulfonamide group can be susceptible to oxidation, although it is generally more resistant than a sulfide. The primary site of oxidation would likely be the sulfur atom. Forced oxidation studies using reagents like hydrogen peroxide can help to identify potential oxidative degradants.[12] The presence of the aniline-like nitrogen also presents a potential site for oxidation.
Analytical Methodologies
Robust analytical methods are crucial for the quantification of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate and the detection of any impurities or degradation products.
Table 2: Recommended Analytical Techniques
| Technique | Application | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, stability-indicating assays, quantification in various matrices. | A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection at a wavelength corresponding to the compound's maximum absorbance would be appropriate. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities and degradation products, metabolic profiling. | Provides molecular weight and fragmentation information, which is invaluable for structural elucidation of unknown compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the synthesized compound and characterization of degradation products. | ¹H and ¹³C NMR are essential for unambiguous structure determination. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups present in the molecule. | Characteristic peaks for the sulfonamide (S=O stretches), ester (C=O stretch), and aromatic ring will be present. |
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Optimization: Evaluate different ratios of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid) to achieve good resolution between the parent compound and its potential degradants.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (acid, base, peroxide, heat, and light) to demonstrate the method's ability to separate the parent peak from all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Safe Handling and Storage
Given the limited toxicological data available for this specific compound, it should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. Based on the predicted stability profile, storage at controlled room temperature, protected from light, is recommended.
Conclusion
This technical guide provides a comprehensive overview of the predicted chemical properties and stability of Ethyl 4-([(4-Chlorobutyl)Sulfonyl]Amino)Benzoate, based on the well-established chemistry of its constituent functional groups. While specific experimental data for this molecule is limited, the insights provided herein offer a solid foundation for its further investigation and development. The proposed methodologies for synthesis, analysis, and stability testing will be instrumental for any research program involving this promising compound. As with any new chemical entity, a rigorous experimental evaluation of these properties is essential to confirm the predictions and ensure the quality and safety of any potential therapeutic application.
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